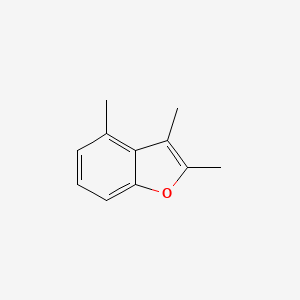

2,3,4-Trimethyl-1-benzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

21417-74-3 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2,3,4-trimethyl-1-benzofuran |

InChI |

InChI=1S/C11H12O/c1-7-5-4-6-10-11(7)8(2)9(3)12-10/h4-6H,1-3H3 |

InChI Key |

PDAZUVFEBAQYCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(OC2=CC=C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2,3,4 Trimethyl 1 Benzofuran

Historical and Contemporary Perspectives on Benzofuran (B130515) Annulation Strategies

The synthesis of the benzofuran core, a key structural motif in many natural products and pharmacologically active compounds, has been a subject of extensive research for over a century. nih.govacs.org The first synthesis of a benzofuran ring was reported by Perkin in 1870. nih.govacs.org Since then, a vast array of synthetic methodologies has been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches. nih.govacs.org These strategies offer diverse pathways to construct the benzofuran scaffold, with ongoing research focused on improving efficiency, regioselectivity, and substrate scope.

Cyclization Reactions for Benzofuran Core Formation

Intramolecular cyclization reactions represent a fundamental and widely employed strategy for the construction of the benzofuran ring system. These methods typically involve the formation of a carbon-oxygen bond between a phenolic hydroxyl group and a suitably positioned side chain.

A classic approach involves the Perkin rearrangement , where a coumarin (B35378) is treated with a hydroxide. wikipedia.org Another traditional method is the O-alkylation of salicylaldehyde (B1680747) with chloroacetic acid, followed by dehydration and decarboxylation of the resulting ether. wikipedia.org

More contemporary cyclization strategies often utilize precursor molecules that can undergo intramolecular ring closure under specific conditions. For instance, the intramolecular cyclization of 2-(gem-dibromovinyl)phenols can be catalyzed by trace amounts of copper to yield 2-bromobenzofurans in excellent yields. rsc.org Similarly, unsaturated acyloxy sulfones, prepared from phenols, can undergo intramolecular cyclization upon deprotonation, followed by acid-catalyzed dehydration and double bond isomerization to afford benzofurans. nih.gov The intramolecular cyclization of phenol (B47542) derivatives bearing a carbon-carbon double bond in a side chain can be catalyzed by copper or silver to produce dihydrobenzofurans. researchgate.net

Transition-Metal-Catalyzed Approaches (e.g., Palladium, Copper, Rhodium, Platinum)

Transition-metal catalysis has revolutionized the synthesis of benzofurans, offering highly efficient and regioselective methods for their construction. researchgate.net Palladium, copper, rhodium, and platinum catalysts have all been successfully employed in various benzofuran annulation strategies. rsc.orgrsc.orgrsc.orgnih.govorganic-chemistry.orgorganic-chemistry.org

Palladium-catalyzed reactions are particularly prevalent. nih.govorganic-chemistry.orgorganic-chemistry.orgnih.gov These methods often involve the coupling of phenols with various partners, such as alkynes or olefins. nih.goviitb.ac.in For example, palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids can produce a range of 2,3-disubstituted benzofurans. nih.govnih.gov Another approach involves the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization to yield 2,3-disubstituted benzofurans. organic-chemistry.org Palladium nanoparticles have also been utilized as recyclable catalysts for the one-pot synthesis of benzofurans via Sonogashira cross-coupling reactions. organic-chemistry.org

Copper-catalyzed syntheses of benzofurans are also well-established. rsc.orgrsc.orgrsc.org Copper catalysts can mediate the oxidative annulation of phenols and unactivated internal alkynes to afford benzofuran derivatives. rsc.org A one-pot procedure using a copper catalyst and molecular oxygen allows for the regioselective synthesis of polysubstituted benzofurans from phenols and alkynes. rsc.org Furthermore, trace amounts of copper can catalyze the intramolecular cyclization of 2-(gem-dibromovinyl)phenols. rsc.org

Rhodium and platinum catalysts have also found application in benzofuran synthesis. Rhodium(III) catalysis, for instance, can be used in a solvent-controlled chemoselective synthesis to produce either chalcone (B49325) or benzofuran frameworks. acs.org Platinum(II) chloride has been shown to catalyze the intramolecular carboalkoxylation or carboamination of alkynes, leading to the formation of heterocycles, including benzofurans. wikipedia.org

Multi-Component and One-Pot Synthetic Protocols

Multi-component and one-pot synthetic protocols have gained significant attention due to their efficiency and atom economy in constructing complex molecules like 2,3,4-trimethyl-1-benzofuran from simple starting materials in a single operation. rsc.orgrsc.orgrsc.orgorganic-chemistry.org

A notable example is the copper-catalyzed one-pot, three-component synthesis of indole-benzofuran bis-heterocycles from terminal alkynes, salicylaldehydes, and indoles. acs.org This reaction proceeds through a sequential pathway involving A3 coupling, 1,4-conjugate addition, and 5-exo-dig cyclization. acs.org Another one-pot approach involves the reaction of acyl chlorides, phosphorus ylides, and o-iodophenols in the presence of a copper catalyst to rapidly synthesize functionalized benzofurans. organic-chemistry.org

Palladium nanoparticles have been successfully employed as catalysts in the one-pot synthesis of various benzofurans through Sonogashira cross-coupling reactions under mild conditions. organic-chemistry.org Furthermore, a one-pot, sequential synthesis of ortho-cinnamyl phenols from readily available alcohols and phenols, followed by a palladium-catalyzed oxidative annulation, provides a route to functionalized 2-benzyl benzo[b]furans. organic-chemistry.org

Stereoselective Synthesis of Chiral Benzofuran Derivatives (if applicable to specific analogs)

While the synthesis of this compound itself does not involve the creation of a chiral center, the principles of stereoselective synthesis are highly relevant for the preparation of chiral benzofuran derivatives, particularly those with substituents at the 2 and 3 positions of the furan (B31954) ring.

Stereoselective methods are crucial for obtaining enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. One approach to stereoselective synthesis involves the intramolecular aldol (B89426) reaction, which has been used to produce cis-substituted-3'-anilino-2',3'-dihydro-4-2'-benzo[b]furanylcoumarins with high stereoselectivity. scirp.org

Palladium-catalyzed reactions have also been adapted for stereoselective synthesis. For instance, the palladium-catalyzed substitution/[2+2] cycloaddition of propargylic carbonates with 2-vinylphenols can deliver substituted tetrahydrocyclobuta[b]benzofurans in a stereoselective manner. nih.gov Ligand-controlled, palladium-catalyzed asymmetric [4+4] and [2+4] cycloadditions of benzofuran-derived azadienes have also been developed to produce chiral benzofuro[2,3-c] rsc.orgorganic-chemistry.orgoxazocines and tetrahydropyran-fused spirocyclic compounds with excellent enantioselectivities. acs.org

Precursor Compound Analysis and Selection for Directed Synthesis

The synthesis of this compound necessitates the careful selection of appropriate precursor compounds that contain the necessary carbon framework and functional groups to facilitate the desired annulation. A common strategy involves starting with a substituted phenol that already bears one or more of the required methyl groups.

One potential precursor is 2,3-dimethylphenol . This starting material can undergo various synthetic transformations to introduce the third methyl group and facilitate the cyclization to form the benzofuran ring. For instance, a Friedel-Crafts alkylation could be employed to introduce the third methyl group, although this may lead to regioselectivity issues.

A more directed approach would involve the use of a precursor that already contains the furan ring or a suitable side chain for cyclization. For example, a substituted phenol with a propargyl or allyl group at the ortho position can undergo intramolecular cyclization to form the benzofuran ring. researchgate.netmdpi.com The specific substitution pattern of the phenol and the nature of the side chain would be critical in directing the synthesis towards this compound.

The synthesis of the closely related 2,3,7-trimethyl-1-benzofuran (B13819923) often starts from substituted phenols or aldehydes, where cyclization occurs under acidic or basic conditions to form the benzofuran core, followed by methylation. smolecule.com A similar strategy could be envisioned for the 2,3,4-trimethyl isomer.

Optimization of Reaction Conditions: Temperature, Solvents, and Ligand Effects

The optimization of reaction conditions is paramount to achieving high yields and selectivity in the synthesis of this compound. Key parameters that require careful consideration include temperature, solvent, and, in the case of transition-metal-catalyzed reactions, the choice of ligand.

Temperature plays a crucial role in many synthetic transformations. For instance, in a patented two-step process for producing benzofurans, the first step is optimized at the boiling point of the solvent, with higher boiling solvents leading to shorter reaction times. google.com The second step, an acid-catalyzed cyclization, is conducted at or about the reflux temperature of the solvent. google.com

The choice of solvent can significantly influence the outcome of a reaction. In the aforementioned patented process, the cyclization step was found to work only with benzene (B151609), substituted benzenes, and halogenated hydrocarbons. google.com In a rhodium(III)-catalyzed reaction, the solvent was found to control the chemoselectivity, with high-polarity solvents favoring the formation of a chalcone derivative and low-polarity solvents leading to the benzofuran product. acs.org

Ligand effects are particularly important in transition-metal-catalyzed reactions. In a palladium-catalyzed synthesis of 2,3-disubstituted benzofurans, the use of a phenanthroline ligand was found to increase the solubility and electrophilicity of the palladium catalyst. nih.gov In another palladium-catalyzed synthesis, various phosphorus ligands were screened, with 1,2-bis(diphenylphosphino)benzene (B85067) (DPPBz) proving to be the most efficient. researchgate.net Recently, urea-derived ligands have emerged as an effective alternative to traditional phosphine (B1218219) ligands in palladium-catalyzed heteroannulation reactions for the synthesis of dihydrobenzofurans. nih.govacs.org These small and kinetically labile ligands can lead to complementary reactivity and selectivity. nih.govacs.org

Interactive Data Table: Overview of Synthetic Methodologies

| Methodology | Catalyst/Reagent | Key Features | Reference(s) |

| Perkin Rearrangement | Hydroxide | Classical method for benzofuran synthesis from coumarins. | wikipedia.org |

| O-alkylation/Cyclization | Chloroacetic acid, then dehydration | Traditional route starting from salicylaldehyde. | wikipedia.org |

| Intramolecular Cyclization | Copper | Catalyzes cyclization of 2-(gem-dibromovinyl)phenols. | rsc.org |

| Palladium-Catalyzed Annulation | Palladium catalyst | Couples phenols with alkynes or olefins. | nih.govnih.goviitb.ac.in |

| Copper-Catalyzed Annulation | Copper catalyst | Oxidative annulation of phenols and alkynes. | rsc.orgrsc.org |

| Multi-Component Reaction | Copper catalyst | One-pot synthesis of complex benzofurans. | acs.org |

| Stereoselective Synthesis | Palladium/Chiral Ligand | Asymmetric synthesis of chiral benzofuran derivatives. | nih.govacs.org |

Scalability and Green Chemistry Considerations in Synthesis

The industrial-scale synthesis of specialty chemicals like this compound necessitates a focus on both scalability and the principles of green chemistry. While specific large-scale production data for this compound is not extensively documented in public literature, general strategies for substituted benzofurans can be extrapolated. The primary goals are to enhance reaction efficiency, minimize waste, reduce energy consumption, and utilize safer, more sustainable materials.

Key considerations for the scalable and green synthesis of benzofuran derivatives include the choice of catalyst, reaction medium, and energy source. Modern synthetic protocols are increasingly moving away from stoichiometric reagents in favor of catalytic systems, employing safer solvents, and exploring alternative energy inputs to drive reactions.

Catalyst Optimization and Reusability

The selection of a catalyst is critical for an efficient and scalable synthesis. For benzofuran ring formation, palladium-catalyzed reactions are common. mdpi.com Optimization studies on related functionalized furans highlight the importance of the palladium catalyst type, with PdCl₂(CH₃CN)₂ showing significantly higher yields in shorter reaction times compared to other palladium sources like Pd(OAc)₂ and Pd(acac)₂. mdpi.com The reusability of the catalyst is a cornerstone of green chemistry, reducing both cost and metal waste. Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer advantages in this regard as they are stable, effective, and easily separated from the reaction mixture for reuse. rsc.org

For instance, the synthesis of various aminobenzofuran derivatives has demonstrated robust scalability up to the gram scale, indicating the potential for larger production volumes. nih.govmdpi.comresearchgate.net Such protocols often rely on efficient cascade reactions that build molecular complexity in a single step, thereby reducing the number of unit operations and potential for waste generation. nih.govmdpi.comresearchgate.net

Table 1: Comparison of Palladium Catalysts in the Synthesis of Functionalized Furans An illustrative example of catalyst optimization applicable to benzofuran synthesis.

| Catalyst | Reaction Time (hours) | Yield (%) |

|---|---|---|

| PdCl₂(CH₃CN)₂ | 2 | 94 |

| Pd(OAc)₂ | 6 | 80 |

| Pd(acac)₂ | 6 | 63 |

(Data adapted from a study on functionalized furan synthesis, demonstrating the impact of catalyst choice on reaction efficiency. mdpi.com)

Alternative Energy Sources and Greener Solvents

To minimize the environmental impact, alternative energy sources like ultrasound and microwave irradiation are being explored. Ultrasound irradiation has been shown to promote the synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives rapidly and in high yields under mild, often neat (solvent-free) conditions. scielo.org.zafrontiersin.org This method reduces reaction times and energy consumption while simplifying purification. scielo.org.zafrontiersin.org Similarly, microwave-assisted synthesis can accelerate reactions, leading to higher throughput and efficiency, which are crucial for scalability. rsc.org

The choice of solvent is another key aspect of green synthesis. While solvents like dioxane or toluene (B28343) are effective, their environmental and health profiles are problematic. mdpi.comresearchgate.net Research is ongoing to replace these with greener alternatives. Visible light-mediated synthesis represents a sustainable approach, as it uses a renewable energy source and can often be performed under mild conditions, aligning with green chemistry principles. mdpi.com The development of protocols in environmentally benign solvents or under solvent-free conditions is a major goal for the industrial production of benzofurans.

Table 2: Scalable Synthesis of Aminobenzofuran Derivatives Demonstrates the feasibility of scaling up benzofuran synthesis.

| Derivative | Scale | Yield (%) |

|---|---|---|

| Aminobenzofuran Spiroindanone | Gram-scale | >95 |

| Aminobenzofuran Spirobarbituric Acid | Gram-scale | >85 |

(Data adapted from a study on the gram-scale synthesis of aminobenzofuran derivatives. nih.govmdpi.comresearchgate.net)

Reaction Chemistry and Mechanistic Elucidation of 2,3,4 Trimethyl 1 Benzofuran

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. masterorganicchemistry.comlibretexts.org For benzofurans, the furan (B31954) ring is more susceptible to electrophilic attack than the benzene (B151609) ring due to its higher electron density. pixel-online.net The presence of methyl groups at the 2, 3, and 4-positions of 2,3,4-trimethyl-1-benzofuran further influences the regioselectivity of these reactions. Methyl groups are activating and ortho-, para-directing. masterorganicchemistry.com

In electrophilic substitution reactions, an electrophile attacks the aromatic ring, leading to the formation of a cationic intermediate known as a σ-complex or benzenium ion. libretexts.org The stability of this intermediate determines the preferred position of attack. For benzofuran (B130515), attack at the C2 and C3 positions of the furan ring is generally favored. stackexchange.com Attack at the C2 position results in a carbocation that is stabilized by the adjacent oxygen atom and the fused benzene ring. stackexchange.com Attack at the C3 position also leads to a stabilized carbocation. stackexchange.com

The methyl groups on this compound direct incoming electrophiles. The C5 and C7 positions on the benzene ring are activated by the methyl groups at C4 and C2/C3, respectively. However, the furan ring remains the most reactive site for electrophilic attack.

Nucleophilic Addition and Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions are less common for electron-rich aromatic systems like benzofurans unless an activating group (electron-withdrawing) is present. govtpgcdatia.ac.in However, nucleophilic addition reactions can occur, particularly on the furan ring, which can lead to ring-opening or functionalization.

In the presence of very strong bases, such as organolithium reagents, deprotonation can occur at one of the methyl groups, creating a nucleophilic center that can then react with electrophiles. Additionally, nucleophilic attack can be directed to specific positions through functionalization strategies. For example, the introduction of a sulfoxide (B87167) group can direct magnesiation to the adjacent position, which can then be functionalized by reacting with an electrophile. sci-hub.se

Oxidation and Reduction Chemistry of the Benzofuran System

The oxidation and reduction of the benzofuran system can lead to a variety of products, depending on the reagents and reaction conditions. libretexts.orgmasterorganicchemistry.comsavemyexams.com

Oxidation: The benzofuran ring can be oxidized, often leading to cleavage of the furan ring. Oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can oxidize the methyl groups or the aromatic ring itself. Oxidation can also lead to the formation of quinones. For instance, the oxidation of some benzofuran derivatives can yield benzofuran-4,7-diones. oup.com

Reduction: Reduction of the benzofuran ring system typically affects the furan ring first. Catalytic hydrogenation, often using palladium on carbon (Pd/C) or other transition metal catalysts, can reduce the double bond in the furan ring to yield 2,3-dihydrobenzofurans. More vigorous reduction conditions can lead to the reduction of the benzene ring as well.

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring of benzofuran can participate in cycloaddition reactions, although its aromatic character makes it less reactive than simple furans. The Diels-Alder reaction, a [4+2] cycloaddition, is a key example. However, for benzofurans, these reactions often require forcing conditions or specific activation.

Other types of cycloaddition reactions have been reported for benzofuran derivatives. For example, [2+1] cycloaddition of benzofuran-derived azadienes with bromomalonate has been achieved. acs.org Palladium-catalyzed asymmetric [4+3] cycloaddition reactions of benzofuran-derived azadienes have also been developed to synthesize complex heterocyclic systems. rsc.org Additionally, photoinduced electron transfer can facilitate [4+2] and [2+2] cycloaddition reactions of 2-vinylbenzofurans. researchgate.net

Functionalization and Derivatization Strategies at Benzofuran Ring Positions

Various strategies exist to introduce functional groups at specific positions of the benzofuran ring. These methods are crucial for the synthesis of complex molecules and for modifying the properties of the benzofuran core. unicam.it

Palladium-catalyzed cross-coupling reactions: Techniques like Sonogashira, Suzuki, and Heck couplings are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at various positions of the benzofuran ring. researchgate.netrsc.org These reactions often involve the use of a pre-functionalized benzofuran, such as a bromo- or iodo-substituted derivative. rsc.org

Directed ortho-metalation (DoM): This strategy involves the use of a directing group to deprotonate a specific ortho-position with a strong base, typically an organolithium reagent. The resulting lithiated species can then be quenched with an electrophile to introduce a new substituent. unicam.it

Functionalization via sulfoxide-magnesium exchange: A sulfoxide group can be used to direct magnesiation to an adjacent position, allowing for subsequent functionalization. sci-hub.se

| Functionalization Strategy | Description | Key Reagents |

| Palladium-catalyzed Cross-Coupling | Forms C-C or C-heteroatom bonds at various positions. | Pd catalyst, organometallic reagent (e.g., boronic acid, alkyne) |

| Directed ortho-Metalation (DoM) | Deprotonation at a specific ortho-position followed by electrophilic quench. | Directing group, strong base (e.g., n-BuLi), electrophile |

| Sulfoxide-Magnesium Exchange | A sulfoxide group directs magnesiation to an adjacent position for functionalization. | Sulfoxide, Grignard reagent, electrophile |

Elucidation of Reaction Mechanisms: Identification of Intermediates and Transition States

Understanding the mechanisms of reactions involving this compound requires the identification of transient species like intermediates and transition states. dalalinstitute.com

Phosphine-Catalyzed Reactions: In some syntheses of substituted benzofurans, phosphine-catalyzed reactions proceed through a [4+1] annulation pathway. This involves the formation of vinyl phosphonium (B103445) intermediates. researchgate.net

Acid-Catalyzed Cyclization: The synthesis of benzofurans can occur via acid-catalyzed intramolecular cyclization. The mechanism involves protonation of a carbonyl group, followed by nucleophilic attack from a phenolic oxygen to form a tetrahedral intermediate, which then dehydrates to yield the benzofuran. smolecule.com

Base-Promoted Cyclization: Base-mediated cyclization involves the deprotonation of a phenolic hydroxyl group, followed by intramolecular nucleophilic attack to form the benzofuran ring. smolecule.com

Radical Cation Intermediates: In photoinduced cycloaddition reactions, cyclobutyl radical cations can be generated as key intermediates. researchgate.net

Kinetic and Thermodynamic Considerations in Reactivity Studies

The study of kinetics and thermodynamics provides insight into the feasibility and rate of reactions involving this compound. dss.go.thunizar.esresearchgate.net

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2,3,4-trimethyl-1-benzofuran, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirms the connectivity of the atoms, and can offer insights into the molecule's preferred conformation.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity and Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the three methyl groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The aromatic protons on the benzene (B151609) ring will appear in the typical downfield region for aromatic compounds, generally between δ 6.5 and 7.5 ppm. Their specific shifts and coupling patterns (doublets, triplets, or multiplets) will depend on their position relative to the fused furan (B31954) ring and the 4-methyl group. The three methyl groups will appear as singlets in the upfield region, typically between δ 2.0 and 2.5 ppm. The exact chemical shifts will be influenced by their position on the benzofuran (B130515) core (positions 2, 3, and 4).

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are spread over a wider range than in ¹H NMR, typically from δ 10 to 160 ppm. libretexts.orgsavemyexams.com The carbons of the methyl groups will appear in the upfield region (around δ 10-20 ppm). The aromatic and furan ring carbons will resonate in the downfield region (around δ 110-160 ppm), with the oxygen-bearing carbon of the furan ring (C7a) appearing at a significantly downfield shift. libretexts.org Analysis of ¹³C NMR data from related substituted benzofurans allows for the prediction of the chemical shift ranges for this compound. mdpi.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2-CH₃ | 2.2 - 2.4 | 10 - 15 |

| 3-CH₃ | 2.1 - 2.3 | 8 - 12 |

| 4-CH₃ | 2.3 - 2.5 | 15 - 20 |

| H-5 | 6.8 - 7.2 | 120 - 125 |

| H-6 | 6.9 - 7.3 | 122 - 128 |

| H-7 | 7.0 - 7.4 | 110 - 115 |

| C-2 | - | 145 - 150 |

| C-3 | - | 115 - 120 |

| C-3a | - | 128 - 132 |

| C-4 | - | 125 - 130 |

| C-5 | - | 120 - 125 |

| C-6 | - | 122 - 128 |

| C-7 | - | 110 - 115 |

| C-7a | - | 153 - 158 |

Note: These are predicted ranges based on data from analogous compounds and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the vicinal aromatic protons (H-5, H-6, and H-7), allowing for their sequential assignment along the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of the carbon signal for each protonated carbon by correlating the ¹H and ¹³C chemical shifts. This would be used to definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons to the quaternary carbons of the benzofuran ring, confirming their positions. For example, the protons of the 4-CH₃ group should show correlations to C-4, C-3a, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining the relative stereochemistry and for confirming the substitution pattern on the aromatic ring. For example, a NOE would be expected between the protons of the 4-CH₃ group and the H-5 proton, confirming their proximity.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of the structure of this compound can be achieved. unila.ac.id

Conformational Analysis via NMR Spectroscopy

While the benzofuran ring system is largely planar, the methyl groups attached to it can exhibit restricted rotation. Variable-temperature NMR studies can provide information on the energy barriers to rotation of these methyl groups. Furthermore, detailed analysis of NOESY data can reveal through-space interactions that suggest a preferred orientation of the methyl groups relative to the plane of the benzofuran ring. iucr.org However, for a simple molecule like this compound, significant conformational flexibility is not expected at room temperature.

X-ray Crystallography for Solid-State Molecular Structure Determination

From such studies, it can be predicted that the benzofuran core of this compound will be essentially planar. researchgate.netbohrium.com The methyl substituents will be located in the plane of the aromatic system. X-ray analysis would also reveal the packing of the molecules in the crystal, which is governed by weak intermolecular forces such as van der Waals interactions and potentially C-H···π interactions.

Table 2: Predicted Crystallographic Parameters for this compound (based on related structures).

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations. spectroscopyonline.comresearchgate.net The spectra are complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa.

The IR and Raman spectra of this compound will be characterized by several key vibrational modes:

C-H vibrations: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. C-H bending vibrations (in-plane and out-of-plane) will be observed in the fingerprint region (below 1500 cm⁻¹).

C=C vibrations: Aromatic ring stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-O vibrations: The C-O-C stretching of the furan ring is expected to produce a strong band in the 1000-1300 cm⁻¹ region.

Molecular Skeleton vibrations: The fingerprint region will also contain complex vibrations corresponding to the bending and stretching of the entire molecular skeleton.

A study on the closely related 2-(4,6-dimethyl-1-benzofuran-3-yl) acetic acid provides a good reference for the expected vibrational frequencies. researchgate.net

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 (m) | 3100 - 3000 (s) |

| Aliphatic C-H Stretch | 3000 - 2850 (m-s) | 3000 - 2850 (s) |

| Aromatic C=C Stretch | 1600 - 1450 (m-s) | 1600 - 1450 (s-vs) |

| C-O-C Stretch (furan) | 1250 - 1000 (s) | 1250 - 1000 (w) |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 (s) | 900 - 675 (w) |

s = strong, m = medium, w = weak, vs = very strong. Predictions are based on data for analogous compounds. researchgate.netmdpi.comijpsm.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. diva-portal.orguni-saarland.de For this compound (C₁₁H₁₂O), the expected exact mass can be calculated and compared to the experimental value to confirm its molecular formula.

Electron ionization (EI) is a common technique used in mass spectrometry that causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways:

Molecular Ion Peak (M⁺˙): The most intense peak in the spectrum might be the molecular ion peak, corresponding to the intact molecule with one electron removed.

Loss of a Methyl Group: A common fragmentation pathway for methylated aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation. This would result in a peak at M-15.

Loss of CO: Benzofurans can undergo a retro-Diels-Alder type fragmentation with the loss of carbon monoxide (CO), leading to a peak at M-28.

Formation of a Tropylium (B1234903) Ion: Rearrangement and loss of substituents can lead to the formation of the highly stable tropylium ion (C₇H₇⁺) or substituted tropylium ions.

The analysis of the fragmentation pattern, in conjunction with the accurate mass measurements from HRMS, provides strong evidence for the structure of this compound.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound.

| m/z Value | Proposed Fragment | Formula |

|---|---|---|

| 160 | [M]⁺˙ | [C₁₁H₁₂O]⁺˙ |

| 145 | [M - CH₃]⁺ | [C₁₀H₉O]⁺ |

| 132 | [M - CO]⁺˙ | [C₁₀H₁₂]⁺˙ |

| 117 | [M - CH₃ - CO]⁺ | [C₉H₉]⁺ |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |

Note: The relative intensities of these fragments will depend on the ionization conditions.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are synthesized)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a pivotal technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing critical information about the enantiomeric purity and absolute configuration of a compound. In the context of substituted benzofurans, where chirality can be introduced, CD spectroscopy would be an indispensable tool.

For a hypothetical chiral derivative of this compound, the synthesis of enantiomerically enriched samples would be the first step. Subsequent analysis using CD spectroscopy would be expected to reveal characteristic Cotton effects. The sign and magnitude of these effects, often correlated with quantum-chemical calculations, would allow for the assignment of the absolute configuration of the stereogenic centers.

While no direct studies on this compound derivatives are available, research on other chiral benzofuran structures establishes a clear precedent for the application of these methods. For instance, studies on dihydrobenzofuran neolignans have demonstrated that the sign of the Cotton effect in the CD spectrum can be correlated to the absolute configuration at specific stereocenters. researchgate.net Similarly, the chiroptical properties of more complex, axially chiral benzofuran systems have been investigated, showcasing the power of CD spectroscopy in conjunction with theoretical calculations to elucidate their three-dimensional structures. researchgate.netnih.gov

The general approach for determining the enantiomeric purity of a synthesized chiral derivative of this compound would involve High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. This technique separates the enantiomers, and the relative peak areas provide a quantitative measure of the enantiomeric excess.

Should research into chiral derivatives of this compound be undertaken, the following data would be crucial for a complete chiroptical characterization.

Table 1: Hypothetical Data Table for Chiroptical Analysis of a Chiral this compound Derivative

| Parameter | Value | Method |

| Enantiomeric Excess (%) | Not available | Chiral HPLC |

| Specific Rotation ([α]D) | Not available | Polarimetry |

| CD Spectrum (λmax, nm [Δε]) | Not available | Circular Dichroism |

| Absolute Configuration | Not determined | X-ray Crystallography / CD Spectroscopy with computational analysis |

The determination of the absolute configuration would likely rely on comparing the experimental CD spectrum with spectra predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations for the different possible enantiomers. A good match between the experimental and a calculated spectrum would provide strong evidence for the absolute configuration of the synthesized molecule. This combined experimental and theoretical approach is a standard and powerful methodology in modern stereochemical analysis. acoreconsumiveis.com.br

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. physchemres.org For a compound like 2,3,4-trimethyl-1-benzofuran, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry. semanticscholar.org This process identifies the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

From this optimized structure, a host of electronic properties can be calculated. These include the distribution of electron density, dipole moment, and polarizability. Such calculations for other benzofuran (B130515) derivatives have been instrumental in understanding their stability and potential for intermolecular interactions. aip.orgphyschemres.org These fundamental properties are crucial for predicting how the molecule will interact with other molecules and its environment.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. youtube.com An MD simulation for this compound would model the molecule's dynamic behavior, including the rotation of its methyl groups and vibrations of the benzofuran core. drexel.edunih.gov By simulating the molecule in different environments, such as in a solvent like water or in a crystalline state, researchers can explore its conformational landscape—the full range of shapes the molecule can adopt. mdpi.com

These simulations provide valuable insights into intermolecular interactions. For instance, MD can be used to understand how molecules of this compound would pack together in a solid or how they would interact with solvent molecules. nih.gov This is critical for predicting physical properties like solubility and for understanding its behavior in biological systems.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Reaction Systems

For studying chemical reactions involving large systems, such as an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. In this approach, the part of the system where the reaction occurs (e.g., the this compound molecule and the key amino acids of an enzyme) is treated with high-accuracy quantum mechanics. The surrounding environment (the rest of the protein and solvent) is treated with more computationally efficient molecular mechanics.

If this compound were to be studied as a potential drug candidate interacting with a protein target, QM/MM simulations would be the method of choice to model the reaction mechanism, transition states, and activation energies, providing a detailed picture of its biochemical reactivity.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Comparison with Experimental Data

Computational methods are frequently used to predict the spectroscopic signatures of molecules. For this compound, DFT calculations could be used to compute its theoretical infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectrum: Theoretical vibrational frequencies can be calculated to predict the peaks in the IR spectrum, which correspond to the molecule's vibrational modes.

NMR Spectrum: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts, which are characteristic of the electronic environment of each nucleus. semanticscholar.org

UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) can predict the electronic transitions of the molecule, which correspond to the absorption bands in the UV-Vis spectrum. semanticscholar.org

These predicted spectra can be compared with experimentally obtained data to confirm the molecule's structure and to validate the computational model.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. nih.govirjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack and provide a quantitative measure of its kinetic stability. semanticscholar.org

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is color-coded to show the charge distribution, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would highlight the electron-rich areas, likely around the oxygen atom of the furan (B31954) ring, and any electron-deficient areas. This provides a clear, intuitive guide to the molecule's reactive sites and helps in understanding its non-covalent interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. aip.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.

An NBO analysis of this compound would quantify the delocalization of electron density from occupied bonding or lone-pair orbitals to unoccupied anti-bonding orbitals. These interactions, known as hyperconjugation, are key to understanding the molecule's stability. The analysis provides "second-order perturbation theory" energies, which measure the strength of these donor-acceptor interactions. This level of detail is invaluable for a deep understanding of the electronic factors governing the molecule's structure and reactivity. semanticscholar.org

Computational Design and Virtual Screening of Novel this compound Analogs

Computational chemistry has emerged as a powerful tool in modern drug discovery, enabling the rational design and rapid screening of novel therapeutic agents. While specific research focusing exclusively on analogs of this compound is limited, extensive computational studies have been conducted on the broader benzofuran scaffold. These studies provide a robust framework for understanding how structural modifications to the benzofuran core can influence biological activity. Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are employed to predict the interaction of novel compounds with biological targets, thereby prioritizing candidates for synthesis and further testing.

The general approach involves using computer-aided drug design (CADD) to identify and optimize lead compounds. nih.gov Virtual screening of large chemical databases allows for the identification of molecules containing the benzofuran nucleus that are predicted to have a strong binding affinity for a specific biological target. nih.gov Following identification, these hits can be further modified in silico by adding or altering functional groups to enhance their binding energy, selectivity, and pharmacokinetic properties. Molecular dynamics simulations are often used to assess the stability of the ligand-receptor complex over time. nih.gov

Detailed Research Findings

Computational studies have successfully identified numerous benzofuran derivatives with potential therapeutic applications against a wide range of diseases, including cancer, microbial infections, and neurodegenerative disorders.

Antimycobacterial Agents: In the search for new treatments for tuberculosis, in silico molecular docking was used to screen a series of sixteen novel benzofuran-1,3,4-oxadiazoles (BF1–BF16) against the Mycobacterium tuberculosis Polyketide Synthase 13 (Mtb Pks13) enzyme. nih.gov This enzyme is crucial for the biosynthesis of mycolic acid, a key component of the mycobacterial cell wall. nih.gov The study revealed that several analogs exhibited significant binding energies, comparable to or even exceeding that of a known inhibitor, TAM-16. nih.gov Specifically, compounds BF3, BF4, and BF8 were identified as promising leads. nih.gov Another study focused on the enzyme Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), also essential for cell wall synthesis. Molecular docking analyses identified compound 9e as having a particularly strong binding energy score against this target. eurekaselect.com

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| BF3 | Mtb Pks13 | -14.23 | TAM-16 | -14.61 |

| BF4 | Mtb Pks13 | -14.82 | TAM-16 | -14.61 |

| BF8 | Mtb Pks13 | -14.11 | TAM-16 | -14.61 |

| Compound 9e | DprE1 | -148.47* | N/A | N/A |

*Score reported from a distinct study and may have been calculated using a different scoring function. eurekaselect.com

Anticancer Activity: The benzofuran scaffold has been extensively investigated for its potential as an anticancer agent. One study performed in silico molecular docking on ten novel benzofuran derivatives (M5a-M5j) against various anticancer targets, finding a range of promising binding energies from -6.9 to -10.4 kcal/mol. jazindia.com In another effort targeting lung cancer, a large library of 1840 benzofuran-1,2,3-triazole hybrids was designed and screened against the Epidermal Growth Factor Receptor (EGFR). nih.gov This virtual screening identified 20 hits, with six compounds showing particularly strong docking scores, suggesting potent inhibitory potential. nih.gov Furthermore, a hybridization strategy was used to design novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Several of the resulting 3-(piperazinylmethyl)benzofuran derivatives demonstrated potent inhibitory activity in the nanomolar range, surpassing the reference compound staurosporine. nih.gov

| Compound Series/ID | Target | Key Findings (Binding Energy or IC₅₀) | Reference Compound | Reference IC₅₀ (nM) |

|---|---|---|---|---|

| BENZ-0454 | EGFR | -10.2 kcal/mol | Reference Molecule | -7.9 kcal/mol |

| BENZ-0143 | EGFR | -10.0 kcal/mol | Reference Molecule | -7.9 kcal/mol |

| BENZ-1292 | EGFR | -9.9 kcal/mol | Reference Molecule | -7.9 kcal/mol |

| Compound 9h | CDK2 | 40.91 nM | Staurosporine | 56.76 |

| Compound 11d | CDK2 | 41.70 nM | Staurosporine | 56.76 |

| Compound 11e | CDK2 | 46.88 nM | Staurosporine | 56.76 |

Antiviral and Other Applications: Virtual screening has also been applied to discover benzofuran-based inhibitors for viral targets. To find novel pan-genotypic inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, a similarity and docking-based virtual screen of the ZINC15 database was performed. nih.gov This search, using a 2-fluorophenylbenzofuran-C3-carboxamide substructure as a query, identified 130 small molecules, from which three potential lead compounds (ZINC103262402, ZINC215816615, and ZINC215876403) were selected for further investigation. nih.gov Additionally, computational methods have been used to design benzofuran-azacyclic hybrids as potential agents for Alzheimer's disease by targeting both Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1) enzymes. acs.org

These examples underscore the utility of computational design and virtual screening in exploring the chemical space around the benzofuran core. By predicting binding affinities and interaction modes, these in silico methods effectively guide the synthesis of novel analogs, accelerating the discovery of compounds with desired biological activities.

Advanced Analytical Methodologies for Detection and Quantification

Comprehensive Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation of 2,3,4-Trimethyl-1-benzofuran from other components in a mixture, a critical step before detection and quantification.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The separation in GC is based on the partitioning of the analyte between a stationary phase and a mobile gas phase. The choice of the GC column's stationary phase is critical for achieving the desired separation. For aromatic compounds such as trimethylated benzofurans, non-polar or medium-polarity columns are often employed.

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution compared to conventional one-dimensional GC. chemistry-matters.com This is particularly beneficial for the analysis of complex samples where co-elution of analytes is a common issue. In GC×GC, two columns with different stationary phases are coupled, providing a more detailed "fingerprint" of the sample. chemistry-matters.com This enhanced separation capability is crucial for distinguishing between structural isomers and for the analysis of trace levels of target compounds in challenging matrices. chemistry-matters.com

Table 1: Illustrative GC and GC×GC Parameters for the Analysis of Aromatic Compounds

| Parameter | Gas Chromatography (GC) | Comprehensive Two-Dimensional Gas Chromatography (GC×GC) |

| First Dimension Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Second Dimension Column | - | BPX-50 (1.5 m x 0.1 mm, 0.1 µm) |

| Carrier Gas | Helium | Helium |

| Inlet Temperature | 250 °C | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min | 50 °C (2 min), ramp to 280 °C at 5 °C/min |

| Modulation Period | - | 6 s |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Time-of-Flight Mass Spectrometer (TOF-MS) |

Note: This table provides typical parameters for the analysis of aromatic compounds and serves as an illustrative example. Actual parameters for the analysis of this compound may vary.

Liquid chromatography (LC) is a versatile technique that can be applied to a wider range of compounds than GC, including those that are non-volatile or thermally labile. For a compound like this compound, reversed-phase LC with a C18 or C8 column is a common approach. The separation is based on the analyte's polarity and its interaction with the stationary and mobile phases.

Two-dimensional liquid chromatography (LC×LC) provides a significant increase in peak capacity and resolving power, making it suitable for the analysis of highly complex samples. By using two different LC separation modes (e.g., normal-phase and reversed-phase), a more comprehensive separation of the sample components can be achieved.

Supercritical fluid chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be seen as a hybrid of GC and LC, offering some of the advantages of both techniques. It is particularly useful for the analysis of chiral compounds and can provide fast separations with reduced solvent consumption. For aromatic oxygenates like this compound, SFC can offer unique selectivity and efficiency.

Hyphenated Techniques for Enhanced Resolution and Identification

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, are essential for the unambiguous identification and sensitive quantification of analytes.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile organic compounds. After separation by GC, the analytes are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the compound, allowing for its identification. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the analyte and its fragments, further increasing the confidence in identification.

The fragmentation pattern of this compound in GC-MS would be expected to show a prominent molecular ion peak, followed by characteristic fragment ions resulting from the loss of methyl groups and cleavage of the benzofuran (B130515) ring system.

Table 2: Predicted Key Mass Fragments for this compound (C₁₁H₁₂O)

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 160 | [M]⁺ (Molecular Ion) |

| 145 | [M-CH₃]⁺ |

| 132 | [M-C₂H₄]⁺ |

| 117 | [M-CH₃-CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: This table is based on general fragmentation patterns of similar aromatic compounds and serves as a predictive guide. Actual fragmentation may vary.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of a broad range of compounds. For this compound, LC-MS can be particularly useful if the compound is present in a complex non-volatile matrix. Tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity by performing a second stage of mass analysis on a specific fragment ion. This is highly effective for quantitative analysis in complex samples. The use of high-resolution mass spectrometry (LC-HRMS) allows for the accurate determination of the mass of the parent and fragment ions, aiding in the confident identification of the compound.

Spectrophotometric and Fluorometric Methods for Quantification

Spectrophotometric and fluorometric techniques are valuable tools for the quantification of organic compounds, leveraging their light-absorbing and emitting properties. While specific methods for this compound are not extensively detailed in scientific literature, the principles of these techniques can be applied based on the characteristics of the benzofuran scaffold.

Spectrophotometric Methods: Benzofuran and its derivatives possess a conjugated system that absorbs ultraviolet (UV) and visible light. The absorption maxima are dependent on the specific substitution pattern of the molecule. A quantitative analysis can be performed by measuring the absorbance of a solution containing this compound at its specific wavelength of maximum absorbance and creating a calibration curve based on standards of known concentrations.

Fluorometric Methods: Certain benzofuran derivatives exhibit fluorescence, a phenomenon where a molecule emits light after absorbing it. This property can be exploited for highly sensitive and selective quantification. researchgate.netresearchgate.net A fluorometric method would involve exciting the sample at a specific wavelength and measuring the intensity of the emitted light at a longer wavelength. The fluorescence intensity is typically proportional to the concentration of the analyte. The development of such a method for this compound would first require the characterization of its excitation and emission spectra.

Below is an interactive data table illustrating typical spectrophotometric data for some benzofuran derivatives, which can serve as a reference for the potential development of a method for this compound.

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| Benzofuran Derivative 1 | Ethanol | 320 | 450 |

| Benzofuran Derivative 2 | Cyclohexane | 290 | 380 |

| Substituted Aurone | Tetrahydrofuran | - | 539 |

This table presents example data for illustrative purposes and does not represent experimentally determined values for this compound.

Electrochemical Methods for Detection

Electrochemical methods offer a powerful alternative for the detection of electroactive compounds. The benzofuran ring system can undergo oxidation or reduction at an electrode surface, and the potential at which this occurs is influenced by the substituents on the ring. Studies on various benzofuran derivatives indicate their electrochemical activity, suggesting that this compound could also be detected using these techniques. nih.govdntb.gov.ua

The development of an electrochemical method would involve techniques such as cyclic voltammetry to study the redox behavior of the compound and more sensitive techniques like differential pulse voltammetry or square-wave voltammetry for quantitative analysis. The peak current measured in these experiments would be proportional to the concentration of this compound.

The following interactive data table outlines hypothetical electrochemical parameters for some benzofuran derivatives.

| Compound | Technique | Electrode | Peak Potential (V) |

| Benzofuran Derivative A | Cyclic Voltammetry | Glassy Carbon | +0.95 |

| Benzofuran Derivative B | Differential Pulse Voltammetry | Gold | +1.10 |

| Substituted Benzofuran | Cyclic Voltammetry | Platinum | +0.80 |

This table presents example data for illustrative purposes and does not represent experimentally determined values for this compound.

Development and Validation of Analytical Methods for Complex Matrices (excluding biological fluids in humans)

Analyzing this compound in complex matrices such as soil, water, or plant extracts necessitates the development of robust and validated analytical methods. nih.govnih.govscielo.org.coresearchgate.netresearchgate.netscielo.br The validation process ensures that the method is suitable for its intended purpose and provides reliable results.

A typical method would involve a chromatographic separation technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with a sensitive and selective detector, like a mass spectrometer (MS).

Key validation parameters include:

Specificity and Selectivity: The ability to measure the analyte accurately in the presence of other components.

Linearity: The range over which the instrumental response is proportional to the analyte concentration.

Accuracy: The closeness of the measured value to the true value, often determined through recovery studies.

Precision: The degree of repeatability of the measurements, expressed as the relative standard deviation.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The ability of the method to remain unaffected by small variations in experimental conditions.

The table below provides typical acceptance criteria for the validation of an analytical method.

| Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (Recovery %) | 80-120% |

| Precision (RSD %) | < 15% |

| Robustness | No significant impact on results |

Sample Preparation and Derivatization Strategies for Analytical Enhancement

Effective sample preparation is paramount for the accurate analysis of this compound in complex matrices. The primary objectives are to extract the analyte, remove interfering substances, and concentrate the sample if necessary.

Common sample preparation techniques include:

Solid-Phase Extraction (SPE): A versatile technique for extracting and cleaning up samples by passing them through a solid sorbent that retains the analyte. mdpi.comnih.govresearchgate.netnih.gov

Liquid-Liquid Extraction (LLE): A classic method that separates compounds based on their different solubilities in two immiscible liquids.

Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to rapidly extract analytes from solid samples.

Derivatization is a chemical modification of the analyte to improve its analytical properties. While this compound may be analyzed directly, derivatization could be employed to enhance its volatility for GC analysis or to introduce a fluorescent tag for more sensitive detection by HPLC. For instance, if hydroxylated metabolites of the compound were of interest, they could be derivatized to improve their chromatographic behavior and detectability. researchgate.net

Potential Applications and Future Research Directions

Applications in Materials Science

There is no specific information available in the searched results regarding the application of 2,3,4-Trimethyl-1-benzofuran in materials science, including organic electronics, optoelectronic devices, polymer chemistry, or advanced materials. While benzofuran (B130515) derivatives, in general, are utilized in the development of organic semiconductors and polymers, research singling out the 2,3,4-trimethyl isomer is not apparent. nih.govrsc.org

Role in Homogeneous and Heterogeneous Catalysis

The role of this compound in homogeneous or heterogeneous catalysis is not described in the available literature. Research in this area predominantly focuses on the synthesis of the benzofuran ring using various catalysts, rather than the catalytic activity of benzofuran derivatives themselves. nih.govthieme.de

Use as Chemical Probes or Reagents in Synthetic Organic Chemistry

No specific instances of this compound being used as a chemical probe or a key reagent in synthetic organic chemistry were found in the searched literature. The reactivity of the benzofuran nucleus is a subject of study, but specific applications for this particular trimethylated derivative are not documented. mdpi.com

Potential in Agrochemical Research

While benzofuran derivatives have been investigated for their potential use in agrochemicals due to their biological activities, there is no specific mention of this compound in this context. nih.gov

Challenges and Opportunities in Synthesis, Scale-Up, and Derivatization

The synthesis of polysubstituted benzofurans like this compound presents distinct challenges and opportunities that are crucial for its potential applications. The precise control over the substitution pattern is a primary hurdle in benzofuran chemistry.

Synthesis Challenges:

Steric Hindrance: The presence of multiple substituents, particularly at adjacent positions like the 2,3,4-positions, can lead to steric hindrance. This can affect reaction rates and the feasibility of certain synthetic routes. For instance, intramolecular cyclization steps, which are common in benzofuran synthesis, might be impeded by the steric bulk of the methyl groups.

Harsh Reaction Conditions: Many traditional methods for benzofuran synthesis require harsh conditions, such as strong acids or high temperatures, which may not be compatible with other functional groups and can lead to side reactions. rsc.org

Opportunities in Synthesis:

Modern catalytic systems offer promising solutions to these challenges. The use of transition metal catalysts, such as palladium, copper, and nickel, has enabled the development of more efficient and selective methods for constructing the benzofuran core. nih.govmdpi.comacs.orgthieme.de For example, palladium-catalyzed Sonogashira coupling followed by cyclization is a powerful strategy for synthesizing substituted benzofurans. rsc.orgnih.gov

Scale-Up:

Transitioning a synthetic route from laboratory scale to industrial production introduces further challenges. Reactions that are manageable on a gram scale may become problematic on a kilogram scale due to issues with heat transfer, mixing, and reagent addition. nih.gov Some modern synthetic protocols for benzofurans have been successfully scaled up to the gram level, demonstrating the potential for larger-scale production. nih.govacs.orgnih.gov The development of robust and scalable synthetic routes is a key opportunity for making this compound more accessible for research and potential commercial applications.

Derivatization:

The this compound core offers several opportunities for derivatization to create a library of related compounds for structure-activity relationship (SAR) studies.

Aromatic Substitution: The benzene (B151609) ring can be further functionalized through electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the existing methyl and furan (B31954) ring substituents will influence the position of new functional groups.

Modification of Methyl Groups: The methyl groups themselves can be functionalized, for example, through radical halogenation followed by nucleophilic substitution, to introduce a wide range of functionalities.

Reactions of the Furan Ring: While the furan ring in benzofuran is less reactive than furan itself, it can still undergo certain reactions, providing another avenue for derivatization.

The table below summarizes some catalytic strategies that could be adapted for the synthesis of this compound, based on successful syntheses of other substituted benzofurans.

| Catalyst System | Reaction Type | Potential Advantages |

| Palladium/Copper | Sonogashira Coupling / Cyclization | High efficiency, good functional group tolerance. nih.govacs.org |

| Copper-based Catalysts | One-pot multi-component reactions | Step economy, potential for gram-scale synthesis. nih.govacs.org |

| Nickel-based Catalysts | Intramolecular Nucleophilic Addition | Use of less expensive metals, good yields. thieme.de |

| Acid Catalysis | Rearrangement / Cyclization | Can utilize simple starting materials. nih.gov |

Integration with Flow Chemistry and Automation in Research

The fields of flow chemistry and laboratory automation offer significant potential to address many of the challenges associated with the synthesis and study of this compound.

Flow Chemistry:

Flow chemistry, or continuous-flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. bohrium.com This technology offers several advantages over traditional batch processing, which are particularly relevant for the synthesis of complex heterocyclic compounds. nih.govspringerprofessional.deresearchgate.netdurham.ac.uk

Enhanced Safety: Many reactions for synthesizing heterocycles can be highly exothermic or may involve hazardous reagents or intermediates. Flow reactors, with their small internal volumes and high surface-area-to-volume ratios, allow for superior temperature control, minimizing the risk of runaway reactions. durham.ac.uk

Improved Yield and Selectivity: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and better selectivity compared to batch reactions. springerprofessional.de This is crucial for controlling the regioselectivity in the synthesis of polysubstituted benzofurans.

Scalability: Scaling up a reaction in a flow system is often simpler than in batch. Instead of using larger reactors, the system can be run for a longer duration ("scaling out") to produce larger quantities of the target compound, bypassing many of the issues associated with traditional scale-up. durham.ac.uk

Multi-step Synthesis: Flow systems can be designed to perform multiple reaction steps sequentially without the need to isolate and purify intermediates. scribd.com This "telescoping" of reactions can significantly reduce synthesis time and waste.

Automation:

The integration of automation into the research workflow can dramatically accelerate the discovery and optimization of synthetic routes and the exploration of the chemical space around this compound.

High-Throughput Screening: Automated platforms can perform a large number of experiments in parallel to rapidly screen different catalysts, solvents, and reaction conditions, thereby speeding up the optimization process. oxfordglobal.com

Library Synthesis: For derivatization, automated synthesizers can be used to create a library of analogues of this compound by systematically varying the substituents. nih.govresearchgate.net This is invaluable for SAR studies in drug discovery and materials science.

Data-Driven Research: Automated systems can generate large, high-quality datasets that can be used in conjunction with machine learning algorithms to predict reaction outcomes and design new, more efficient synthetic pathways. oxfordglobal.com

The combination of flow chemistry and automation provides a powerful platform for the efficient, safe, and rapid synthesis and derivatization of molecules like this compound.

| Technology | Application to this compound | Key Benefits |

| Flow Chemistry | Synthesis and Scale-up | Enhanced safety, improved process control, easier scalability. springerprofessional.dedurham.ac.uk |

| Multi-step Synthesis | Reduction of intermediate isolation steps, increased efficiency. scribd.com | |

| Automation | Reaction Optimization | High-throughput screening of conditions. oxfordglobal.com |

| Derivatization | Rapid synthesis of compound libraries for SAR studies. nih.govresearchgate.net |

Sustainable Chemistry Perspectives for this compound Production

Adopting principles of sustainable or "green" chemistry is increasingly important in chemical synthesis to minimize environmental impact and improve process efficiency. benthamdirect.com The production of this compound can benefit significantly from the application of these principles.

Catalysis:

Heterogeneous Catalysts: The use of solid-supported catalysts, such as palladium on carbon (Pd/C), is a key aspect of green chemistry. chemistryviews.org These catalysts can be easily separated from the reaction mixture by filtration and can often be recycled and reused multiple times, reducing waste and cost. chemistryviews.org

Earth-Abundant Metal Catalysts: While palladium is a highly effective catalyst, it is also a precious metal. Research into using more earth-abundant and less toxic metals like iron and nickel as catalysts for benzofuran synthesis is an active area of interest. thieme.de

Alternative Energy Sources:

Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times from hours to minutes, leading to significant energy savings. benthamdirect.com It can also improve yields and reduce the formation of side products.

Photocatalysis: Visible-light-mediated reactions represent a green and atom-economical synthetic protocol, often proceeding without the need for photocatalysts, oxidants, or transition metals. acs.org

Solvent Selection:

Green Solvents: Many organic reactions use volatile and often toxic organic solvents. A key goal of green chemistry is to replace these with more environmentally benign alternatives. This can include water, supercritical fluids, or bio-based solvents. Some modern benzofuran syntheses have been developed using "deep eutectic solvents" (DES), which are biodegradable and have low toxicity. acs.org

Solvent-Free Reactions: Whenever possible, performing reactions in the absence of a solvent (neat conditions) is highly desirable as it eliminates solvent waste entirely. acs.org

Atom Economy:

The following table outlines sustainable approaches applicable to the synthesis of substituted benzofurans.

| Sustainable Approach | Description | Relevance to this compound Synthesis |

| Reusable Catalysts | Employing catalysts like Pd/C that can be filtered and reused. chemistryviews.org | Reduces metal waste and lowers production costs. |

| Green Solvents | Using environmentally friendly solvents like water or deep eutectic solvents. acs.org | Minimizes the use and disposal of hazardous organic solvents. |

| Microwave Synthesis | Using microwave energy to accelerate reactions. benthamdirect.com | Reduces energy consumption and can improve reaction efficiency. |

| One-Pot Procedures | Combining multiple synthetic steps into a single operation. acs.orgnih.gov | Increases efficiency and reduces waste from intermediate workups. |

Q & A

Q. How is the molecular structure of 2,3,4-Trimethyl-1-benzofuran determined experimentally?

The molecular structure is typically resolved using single-crystal X-ray diffraction (SCXRD) . Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are employed to analyze bond lengths, angles, and torsion angles. For example, the crystal structure of the related compound 3,3-Dimethyl-2-benzofuran-1(3H)-one was determined using SHELX software, revealing critical geometric parameters such as C–O bond lengths (1.364–1.447 Å) and ring torsion angles .

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| C–O bond length | 1.364–1.447 | 3,3-Dimethyl derivative |

| Benzofuran ring angle | 104.16–137.13° | Fluorophenylsulfinyl derivative |

Q. What analytical techniques are used to confirm the purity and identity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify substituent positions and regioselectivity. For example, methyl groups in trimethyl derivatives produce distinct singlet peaks in the 1.5–2.5 ppm range.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., 230.30 g/mol for a related trimethyl compound).

- Chromatography: Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures purity .

Q. What are the common synthetic precursors for benzofuran derivatives?

Benzofurans are synthesized via cyclization of ortho-substituted phenols or propargyl ethers. For example, hydroxybenzofurans are prepared using acid-catalyzed cyclization or transition-metal-mediated coupling . Reaction conditions (e.g., solvent polarity, temperature) are optimized to avoid side products like dihydrofurans .

Advanced Research Questions

Q. How are data contradictions between NMR and X-ray crystallography resolved in structural studies?

Discrepancies often arise from dynamic effects in solution (NMR) vs. static solid-state structures (SCXRD). Strategies include:

- Variable-temperature NMR to probe conformational flexibility.

- DFT calculations to compare experimental and theoretical chemical shifts.

- High-resolution crystallography (e.g., SHELXL refinement) to validate bond lengths and angles .

Q. What methodologies optimize regioselectivity in the synthesis of polysubstituted benzofurans?

Q. How can computational modeling predict the reactivity of this compound?

Density Functional Theory (DFT) calculates:

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Frontier molecular orbitals (HOMO/LUMO) to predict reaction pathways. For example, methyl substituents in this compound increase steric hindrance, altering reactivity at the 5-position .

Q. What advanced techniques assess environmental degradation products of benzofuran derivatives?

- Solid-phase extraction (SPE): HLB cartridges concentrate trace analytes from wastewater.

- LC-MS/MS: Quantifies degradation products (e.g., hydroxylated metabolites) with isotope-labeled internal standards (e.g., triclosan-d₃).

- Twinned crystallography: Resolves complex degradation byproducts in environmental samples .

Methodological Notes

- X-ray crystallography: Use SHELXL for refinement and ORTEP-3 for graphical representation to ensure publication-ready structural data .

- Sample preparation: Deactivate glassware with dimethyldichlorosilane (DMDCS) to prevent analyte adsorption during SPE .

- Data validation: Cross-reference crystallographic data (e.g., CIF files) with the Cambridge Structural Database (CSD) to confirm novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products